molecular formula C9H14O2 B026053 2-OXABICYCLO[2.2.1]HEPTAN-3-ONE,1,7,7-TRIMETHYL- CAS No. 19893-77-7

2-OXABICYCLO[2.2.1]HEPTAN-3-ONE,1,7,7-TRIMETHYL-

Cat. No.: B026053
CAS No.: 19893-77-7
M. Wt: 154.21 g/mol
InChI Key: SQRDEVDPDGSBGC-UHFFFAOYSA-N
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Description

2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl-, also known as campholytolactone or camphorlactone, is a bicyclic lactone with the molecular formula C9H14O2. This compound is characterized by its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring. It is a derivative of camphor and is known for its distinct chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl- typically involves the oxidation of camphor. One common method is the Baeyer-Villiger oxidation, where camphor is treated with peracids such as peracetic acid or m-chloroperbenzoic acid. This reaction converts the ketone group of camphor into a lactone, forming the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the lactone back to its corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the lactone ring is opened and substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Products include more oxidized lactones or carboxylic acids.

    Reduction: Products include the corresponding alcohols.

    Substitution: Products vary depending on the nucleophile used, resulting in different substituted lactones.

Scientific Research Applications

2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl- involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites of enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Camphor: A related compound with a similar bicyclic structure but without the lactone ring.

    Borneol: Another bicyclic compound derived from camphor, with an alcohol group instead of a lactone.

    Isoborneol: An isomer of borneol with similar properties.

Uniqueness

2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl- is unique due to its lactone ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various applications, from organic synthesis to potential therapeutic uses.

Properties

CAS No.

19893-77-7

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

1,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one

InChI

InChI=1S/C9H14O2/c1-8(2)6-4-5-9(8,3)11-7(6)10/h6H,4-5H2,1-3H3

InChI Key

SQRDEVDPDGSBGC-UHFFFAOYSA-N

SMILES

CC1(C2CCC1(OC2=O)C)C

Canonical SMILES

CC1(C2CCC1(OC2=O)C)C

Origin of Product

United States

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